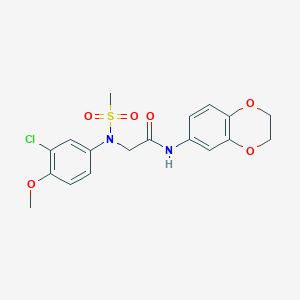![molecular formula C19H28N2O6S B3444649 ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444649.png)
ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
説明
Ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EMGP and is synthesized through a complex process. In
作用機序
EMGP exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine A1 receptor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, EMGP reduces inflammation. The activation of the adenosine A1 receptor leads to the inhibition of the release of glutamate, an excitatory neurotransmitter. This leads to a reduction in pain and an improvement in cognitive function.
Biochemical and Physiological Effects:
EMGP has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. EMGP has also been found to improve cognitive function and memory. Additionally, EMGP has been found to have anti-tumor effects.
実験室実験の利点と制限
EMGP has a number of advantages as a research tool. It has been found to be effective in a number of different experimental models, including animal models of inflammation, pain, and cognitive impairment. Additionally, EMGP has been found to have a good safety profile and is well-tolerated in animal models. However, there are also limitations to the use of EMGP in lab experiments. The synthesis of EMGP is complex and requires expertise in organic chemistry. Additionally, EMGP has a relatively low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are a number of future directions for research on EMGP. One area of research is the development of new synthesis methods that can increase the yield of EMGP. Another area of research is the development of new analogs of EMGP that may have improved efficacy or safety profiles. Additionally, further research is needed to fully understand the mechanism of action of EMGP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, EMGP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and cancer. While EMGP has a number of advantages as a research tool, there are also limitations to its use. Future research is needed to fully understand the potential of EMGP and to develop new analogs with improved efficacy and safety profiles.
科学的研究の応用
EMGP has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. EMGP has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, EMGP has been found to have potential applications in the treatment of cancer.
特性
IUPAC Name |
ethyl 1-[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-4-26-17-8-6-16(7-9-17)21(28(3,24)25)14-18(22)20-12-10-15(11-13-20)19(23)27-5-2/h6-9,15H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJILMGNAXVGTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B3444573.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3444583.png)
![ethyl 4-{N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3444591.png)
![2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3444602.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3444606.png)
![N-(2-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444612.png)
![4-methoxy-N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3444615.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3444629.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3444634.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B3444645.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3444650.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444664.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3444676.png)
